molecular formula C15H18N4O B2863828 N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2034312-80-4

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2863828
CAS No.: 2034312-80-4
M. Wt: 270.336
InChI Key: CIGWPLVRKUTOBX-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core, a cyclopropyl-substituted pyridine ring, and a carboxamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer unique interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis

    Synthesis of the Pyrazole Core: The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopropylpyridine Introduction: The cyclopropylpyridine moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of cyclopropylpyridine with a halogenated pyrazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-5-14(19(2)18-10)15(20)17-8-11-6-13(9-16-7-11)12-3-4-12/h5-7,9,12H,3-4,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGWPLVRKUTOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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